Isoxathion
Description
Historical Context of Isoxathion Development and Application
This compound was first reported in 1970 and subsequently introduced in Japan in 1972 by Sankyo Co. herts.ac.ukkahaku.go.jp. It was commercialized under the trade name Karphos herts.ac.ukkahaku.go.jp. From its inception, this compound has been recognized as an effective insecticide, widely applied to control a variety of sucking and chewing insects herts.ac.uk. Its applications primarily target pests on fruit, vegetable plants, and ornamentals herts.ac.ukkahaku.go.jp. Despite the passage of time, this compound continues to be utilized due to its broad effectiveness against a range of insect pests kahaku.go.jp.
Evolution of Research Focus on this compound
Initial research on this compound predominantly focused on its efficacy and application as an insecticide herts.ac.ukkahaku.go.jp. A key aspect of understanding its insecticidal action is its role as an acetylcholinesterase (AChE) inhibitor, a mechanism that has been well-established in scientific literature herts.ac.ukebi.ac.uk. Over time, the research focus has broadened to include the compound's behavior in various environments, such as degradation studies, including its presence and reduction during food processing acs.org. Furthermore, the regulatory status of this compound in different regions, such as its approval status in the EU and its expired inclusion under GB COPR, indicates ongoing assessments related to its environmental impact and the potential for research into alternative pest management strategies or its environmental fate herts.ac.uk. The broader landscape of pesticide research also highlights an evolving emphasis on identifying highly hazardous pesticides and developing more sustainable approaches to pest control pan-international.org.
Classification and Chemical Grouping of this compound
This compound is characterized by the molecular formula C₁₃H₁₆NO₄PS herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov. It has a molecular mass of 313.31 g/mol herts.ac.ukwikipedia.orglilab-ecust.cn. In its pure form, this compound appears as a yellowish or pale yellow liquid wikipedia.orglilab-ecust.cn.
As a pesticide, this compound is classified specifically as an insecticide herts.ac.uklilab-ecust.cn. It belongs to the broader substance groups of organophosphate insecticides and organothiophosphate insecticides herts.ac.ukebi.ac.uklilab-ecust.cn. More precisely, it is identified as an isoxazole (B147169) organothiophosphate insecticide wikipedia.orglilab-ecust.cn. Its mode of action involves both contact and stomach activity, functioning primarily as an acetylcholinesterase (AChE) inhibitor herts.ac.ukebi.ac.uklilab-ecust.cn. The compound is registered under CAS Number 18854-01-8 herts.ac.ukwikipedia.orglilab-ecust.cnlgcstandards.com and has a PubChem CID of 29307 herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov. Its IUPAC name is O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate (B77711) herts.ac.ukwikipedia.org.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆NO₄PS | herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov |
| Molecular Mass | 313.31 g/mol | herts.ac.ukwikipedia.orglilab-ecust.cn |
| Appearance | Yellowish liquid / Pale yellow liquid | wikipedia.orglilab-ecust.cn |
| CAS Number | 18854-01-8 | herts.ac.ukwikipedia.orglilab-ecust.cnlgcstandards.com |
| PubChem CID | 29307 | herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov |
| IUPAC Name | O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate | herts.ac.ukwikipedia.org |
Table 2: Classification and Action of this compound
| Classification Type | Detail | Source |
| Pesticide Type | Insecticide | herts.ac.uklilab-ecust.cn |
| Substance Groups | Organophosphate insecticide, Organothiophosphate insecticide | herts.ac.ukebi.ac.uklilab-ecust.cn |
| Specific Grouping | Isoxazole organothiophosphate insecticide | wikipedia.orglilab-ecust.cn |
| Mode of Action | Contact and stomach action | herts.ac.uklilab-ecust.cn |
| Biochemical Action | Acetylcholinesterase (AChE) inhibitor | herts.ac.ukebi.ac.uklilab-ecust.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSCIWHRZJSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042080 | |
| Record name | Isoxathion | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [HSDB] | |
| Record name | Isoxathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5740 | |
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Boiling Point |
160 °C/0.15 mmHg | |
| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in organic solvents., In water, 1.9 mg/l @ 25 °C | |
| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000222 [mmHg] | |
| Record name | Isoxathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellowish liquid | |
CAS No. |
18854-01-8 | |
| Record name | Isoxathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18854-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoxathion [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018854018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxathion | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-5-phenylisoxazol-3-ylphosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.734 | |
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| Record name | ISOXATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRA3YFG6CX | |
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| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Fate and Transport of Isoxathion
Soil Dynamics and Persistence of Isoxathion
This compound's persistence and degradation in soil are significantly affected by the soil type and its moisture content, undergoing biodegradation into a range of products. wikipedia.orgnih.govnih.gov
Influence of Soil Type and Moisture Content on Persistence
Studies on the persistence and degradation of 14C-labeled this compound in various soil types under laboratory conditions have demonstrated that its half-life is influenced by both soil type and moisture content. In non-flooded soil models, the approximate half-life of this compound at a 30 ppmw dose level ranged from 15 to 40 days. Conversely, in flooded soil models, this compound exhibited a much faster disappearance rate. wikipedia.orgnih.govnih.gov
Table 1: Influence of Soil Conditions on this compound Half-Life
| Soil Condition | Approximate Half-Life (days) |
| Non-flooded | 15 - 40 |
| Flooded | Much faster disappearance |
Adsorption and Desorption Characteristics in Soil Matrices
This compound undergoes adsorption and desorption processes within soil matrices. Generally, the adsorption of organic chemicals to soil and soil colloids is a significant interface mass-transfer process, influenced by the physicochemical properties of the pesticide, solid and liquid phase properties, and climatic conditions. researchgate.net While specific quantitative adsorption and desorption characteristics for this compound were not detailed in the provided search results beyond general statements, it is known that such processes determine the partitioning of pesticides between the solid and solution phases, influencing their mobility in the soil profile. researchgate.netuni.lu
Metabolite Adsorption in Soil
This compound undergoes biodegradation in soil, leading to the formation of several products, with a concomitant release of 14CO2. wikipedia.orgnih.gov Unequivocally identified metabolites include 3-hydroxy-5-phenylisoxazole, 5-phenyl-4-oxazolin-2-one, benzoylacetamide, and benzoic acid. wikipedia.orgnih.gov Additionally, tentatively identified minor products include the oxon derivative of this compound, 3-methoxy-5-phenylisoxazole, 2-methyl-5-phenyl-4-isoxazolin-3-one, 2-acetyl-5-phenyl-4-isoxazolin-3-one, 2,5-diphenylpyrazine, and acetophenone (B1666503). wikipedia.orgnih.gov Notably, 3-hydroxy-5-phenylisoxazole, which is an initial metabolite or hydrolyzate of this compound, was found to be adsorbed to soil to a significantly greater extent than the parent compound, this compound. wikipedia.orgnih.govnih.gov This increased adsorption of the metabolite contributes to the rapid disappearance of its fungicidal activity in soil. wikipedia.orgnih.gov None of the major degradation products of this compound were found to be persistent in soils. nih.govnih.gov
Aquatic Environmental Behavior of this compound
Hydrolytic Stability and Degradation in Aqueous Systems
While hydrolysis is a significant degradation pathway for many pesticides in aquatic environments, influenced by factors such as pH, temperature, and the presence of mineral components clemson.edu, specific kinetic data (e.g., half-lives at different pH values) for this compound's hydrolytic stability in aqueous systems were not found in the provided search results. General information suggests that the rate of hydrolysis can be pH-dependent, with alkaline conditions often accelerating degradation for organophosphates. medicinesfaq.com The hydrolysis by-products are typically more polar and less toxic than the parent compounds, leading to reduced persistence in soil surface and less leaching into groundwater. clemson.edu
Photolytic Degradation Pathways in Water
Photolytic degradation, involving the breakdown of compounds by direct irradiation or reaction with photosensitive species, is another important pathway for pesticides in water. uni.luchemicalbook.com However, specific detailed research findings or identified photolytic degradation pathways and kinetics for this compound in aqueous systems were not available in the provided search results. Photodegradation can occur through direct photolysis, where pesticides absorb UV light and undergo chemical reactions, or indirect photolysis, involving reactions with intermediates generated by photolytic means. chemicalbook.comnih.gov The efficiency of photodegradation can be influenced by the presence of components in natural water, such as natural organic matter. chemicalbook.com
Adsorption to Particulate Matter in Aquatic Environments
The adsorption of this compound and its metabolites to particulate matter plays a significant role in its environmental fate. While this compound itself exhibits a water solubility of 1.9 mg/l at 25 °C and a logP (n-octanol and water partition coefficient) of 3.88 at pH 6.3, indicating a moderate affinity for organic phases, its primary metabolite, 3-hydroxy-5-phenylisoxazole, demonstrates a significantly greater adsorption to soil compared to the parent compound nih.govnih.gov. This increased adsorption of the metabolite can influence its persistence and transport in the environment. Generally, the binding of pesticide molecules to soil particles or organic matter reduces their mobility through runoff or leaching. Factors that enhance adsorption include a high adsorption coefficient, low solubility, and high content of clay or organic matter in soils uni.lu. The movement of pesticides, whether dissolved in water or adsorbed to particulate matter, can occur through percolating water nih.gov. Furthermore, environmental pollutants, including chemicals, can adsorb onto snow, which subsequently introduces them into surface water upon melting nih.gov.
Atmospheric Fate and Volatilization Research
The atmospheric fate of this compound, as an isoxazole (B147169) organothiophosphate insecticide, involves processes such as volatilization and subsequent atmospheric degradation wikipedia.orgenergy.gov. The release of isoxazole-based pesticides into the environment, particularly into the troposphere, is significantly influenced by volatilization from treated surfaces during and after application energy.gov. Volatilization is the transformation of a substance from a liquid or solid phase into a gas uni.lu.
Key physical properties influencing volatilization include vapor pressure and Henry's constant. This compound has a vapor pressure of less than 0.133 mPa at 25 °C and a calculated Henry's constant of less than 2.19 × 10^-2 Pa m^3 mol^-1 nih.gov. While a low vapor pressure generally suggests limited volatilization, the broader class of isoxazole pesticides is noted for volatilization as an important input into the atmosphere energy.gov. Research on the atmospheric degradation of isoxazole fungicides indicates the formation of both gas-phase and particulate products energy.gov. Conditions that increase the likelihood of volatilization include high vapor pressure, elevated temperatures during application, relatively low humidity, and light air movement uni.lu.
Environmental Distribution and Compartmentalization
The environmental distribution and compartmentalization of this compound are governed by a complex interplay of transfer and degradation processes fishersci.ca. As a systemic insecticide, this compound is absorbed by plants and distributed throughout their tissues following application uni.lu.
In soil, this compound undergoes degradation, with reported half-lives (DT50) varying depending on conditions. Studies indicate a DT50 in soil ranging from 3 to 7 days nih.gov. In non-flooded soil models, the half-life at a 30 ppmw dose level ranged from approximately 15 to 40 days, while its disappearance was significantly faster in flooded models nih.govuni.lu. Soil type and moisture content are influential factors in its persistence and degradation nih.govuni.lu. This compound is known to be unstable in alkaline conditions and decomposes at 160 °C nih.gov.
This compound is classified as very toxic to aquatic life with long-lasting effects nih.govgoogleapis.com. Its potential for bioaccumulation is not extensively documented in the provided data, with some sources indicating a lack of specific data for this product nih.gov.
Modeling and Predictive Studies of Environmental Fate
Environmental fate models are crucial tools for understanding how chemical compounds like this compound move and transform within various environmental compartments vulcanchem.com. These models integrate processes such as persistence in air, water, and soil, reactivity and degradation, migration in groundwater, removal from effluents, and bioaccumulation in aquatic or terrestrial organisms vulcanchem.com.
The application of environmental fate models is integral to environmental risk assessment, enabling the prediction of long-term environmental impacts of applied substances vulcanchem.com. In the European Union, pesticide leaching models are routinely employed as part of the environmental fate assessment for pesticides and their transformation products during the registration process wikipedia.org.
The FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) initiative has established procedures for estimating the concentrations of plant protection products and their metabolites across various environmental compartments, including groundwater, surface water, soil, sediment, and air fishersci.ca. Degradation rates are recognized as one of the most critical parameters in these environmental assessments fishersci.ca. Advanced modeling approaches suggest integrating Quantitative Structure-Properties Relationship (QSPR) models, transformation product (TP) pathway prediction models, and environmental fate models to achieve a comprehensive and largely automated assessment of both parent compounds and their transformation products for regulatory purposes wikipedia.org. These models can operate across diverse spatial scales, from soil columns to entire river basins, and at temporal resolutions ranging from minutes to days wikipedia.org. Predictive models are actively used for environmental fate and transport assessments fishersci.no.
Interactive Data Tables
Table 1: Key Physical-Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H16NO4PS | wikipedia.orgnih.gov |
| Molar Mass | 313.31 g/mol | wikipedia.orgnih.gov |
| Appearance | Pale yellow liquid, ester-like odor | nih.gov |
| Density | c. 1.23 | nih.gov |
| Vapor Pressure | <0.133 mPa (25 °C) | nih.gov |
| Henry Constant | <2.19 × 10^-2 Pa m^3 mol^-1 (calc.) | nih.gov |
| logP (n-octanol/water) | 3.88 (pH 6.3) | nih.gov |
| Water Solubility | 1.9 mg/l (25 °C) | nih.gov |
| Stability | Unstable to alkalis; Decomposes at 160 °C | nih.gov |
Table 2: Degradation Half-Lives of this compound in Soil
| Environment Type | Half-Life (DT50) | Reference |
| Soil (general) | 3-7 days | nih.gov |
| Non-flooded soil | 15-40 days | nih.govuni.lu |
| Flooded soil | Much faster | nih.govuni.lu |
Biodegradation and Biotransformation of Isoxathion
Metabolite Identification and Further Biotransformation
The metabolic breakdown of Isoxathion primarily involves the cleavage of its phosphorothioate (B77711) ester bond, followed by transformations of the resulting isoxazole (B147169) moiety, including ring opening and conjugation pathways.
Cleavage of P-O-Isoxazole Bond
A primary step in the biotransformation of this compound involves the hydrolytic cleavage of the P-O-isoxazole bond. This reaction yields 3-hydroxy-5-phenylisoxazole as a key initial metabolite nih.gov. This hydrolysis can occur in plant tissues upon absorption of this compound nih.gov. In soils, 3-hydroxy-5-phenylisoxazole is also identified as an initial hydrolyzate nih.gov. The enzymatic hydrolysis of organophosphorus compounds, such as this compound, often involves phosphotriesterases, which cleave the bond between the phosphorus atom and the leaving group (in this case, the isoxazole moiety), leading to more polar and less toxic metabolites googleapis.com.
Isoxazole Ring Opening and Subsequent Metabolites
Following the initial P-O-isoxazole bond cleavage, the 3-hydroxy-5-phenylisoxazole metabolite undergoes further transformations. In plant tissues, 3-hydroxy-5-phenylisoxazole is rapidly converted into various water-soluble compounds nih.gov. Major metabolites identified in plants include 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole, 2-(β-d-glucopyranosyl)-5-phenyl-4-isoxazolin-3-one, and 2-(β-d-glucopyranosyl)-5-p-hydroxyphenyl-4-isoxazolin-3-one nih.gov. A minor metabolic pathway involving the reductive cleavage of the isoxazole ring to form benzoic acid has also been noted, though its contribution is considered negligible nih.gov.
In soils, the degradation of this compound leads to a diverse array of products. Unequivocally identified metabolites include 3-hydroxy-5-phenylisoxazole, 5-phenyl-4-oxazolin-2-one, benzoylacetamide, and benzoic acid nih.gov. Additionally, several minor products have been tentatively identified, such as the oxon derivative of this compound, 3-methoxy-5-phenylisoxazole, 2-methyl-5-phenyl-4-isoxazolin-3-one, 2-acetyl-5-phenyl-4-isoxazolin-3-one, 2,5-diphenylpyrazine, and acetophenone (B1666503) nih.gov. These major products are generally not persistent in soils nih.gov. The isoxazole ring itself, while possessing aromatic characteristics, contains a weak nitrogen-oxygen bond susceptible to cleavage under certain conditions, particularly reductive or basic environments, yielding β-aminoenones nih.govuni.lu.
Here is a summary of key metabolites identified:
| Metabolite Name | Biological System | Identification Status | PubChem CID |
| 3-hydroxy-5-phenylisoxazole | Plants, Soils | Unequivocally Identified | 165415 [A, 25] |
| 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole | Plants | Major Metabolite | Not readily available |
| 2-(β-d-glucopyranosyl)-5-phenyl-4-isoxazolin-3-one | Plants | Major Metabolite | Not readily available |
| 2-(β-d-glucopyranosyl)-5-p-hydroxyphenyl-4-isoxazolin-3-one | Plants | Major Metabolite | Not readily available |
| 5-phenyl-4-oxazolin-2-one | Soils | Unequivocally Identified | 118669 uni.lu |
| Benzoylacetamide | Soils | Unequivocally Identified | 2784088 [B, 11] |
| Benzoic acid | Plants (minor), Soils | Unequivocally Identified | 243 [C, 9, 10, 12] |
| Oxon derivative of this compound | Soils | Tentatively Identified | 154897 nih.gov |
| 3-methoxy-5-phenylisoxazole | Soils | Tentatively Identified | Not readily available |
| 2-methyl-5-phenyl-4-isoxazolin-3-one | Soils | Tentatively Identified | Not readily available |
| 2-acetyl-5-phenyl-4-isoxazolin-3-one | Soils | Tentatively Identified | Not readily available |
| 2,5-diphenylpyrazine | Soils | Tentatively Identified | 220958 [D, 15, 17] |
| Acetophenone | Soils | Tentatively Identified | 7410 [E, 1, 6] |
Conjugation Pathways in Biological Systems
Conjugation reactions represent a crucial phase in the biotransformation of this compound metabolites, typically leading to the formation of more water-soluble and excretable compounds. In plants, the initial metabolite, 3-hydroxy-5-phenylisoxazole, is rapidly converted into water-soluble conjugates, notably glucopyranosyl derivatives nih.gov. More broadly, common conjugation pathways for phenols and hydroxylated heterocycles in plants involve the production of glucosides nih.gov. In mammals, similar conjugation processes can occur, leading to the formation of glucuronides, and in birds and mammals, sulfates are also common conjugates nih.gov. Additionally, conjugation with glutathione (B108866) and its catabolized products has been identified as a pathway nih.gov. These conjugation reactions often follow the primary metabolic processes, facilitating the elimination of the phosphorus-containing residue chemicalbook.com.
Factors Influencing Biodegradation Rates
The rate and extent of this compound biodegradation are influenced by a complex interplay of environmental and biological factors.
Environmental Factors:
Soil Type and Moisture Content: The persistence and degradation rate of this compound in soils are significantly influenced by soil type and moisture content. For instance, this compound has been observed to disappear much faster in flooded soil conditions compared to non-flooded models nih.gov. Soil properties such as structure, organic matter content, and porosity also play a critical role, affecting the adsorption and absorption of the pesticide, which in turn impacts its bioavailability to microorganisms wikipedia.orgfishersci.nonih.govnih.gov.
Temperature: Temperature is a key environmental factor that directly affects microbial activity and, consequently, biodegradation rates. Warmer temperatures generally accelerate biodegradation due to increased microbial metabolic rates, while extremely cold conditions can slow down or halt the process fishersci.nonih.govenergy.govmitoproteome.org.
pH: Soil pH is a critical determinant of microbial degradation efficiency, influencing microbial diversity, abundance, and enzymatic activity wikipedia.orgfishersci.nonih.govnih.govnih.gov. Optimal pH ranges for biological enzyme-catalyzed degradation reactions are typically between 6.5 and 8.5 wikipedia.org.
Oxygen Availability (Aeration/Redox Potential): The presence or absence of oxygen significantly impacts biodegradation. Aerobic conditions, where oxygen is readily available, generally lead to faster degradation by aerobic microorganisms. Conversely, anaerobic conditions, characterized by limited oxygen, can result in slower biodegradation wikipedia.orgnih.govenergy.gov.
Nutrient Availability: The availability of essential nutrients in the environment is crucial for microbial growth and activity, thereby influencing the efficiency of biodegradation wikipedia.orgmitoproteome.org.
Biological Factors:
Microbial Activity and Population: Microorganisms, including bacteria, fungi, and algae, are the primary agents of biodegradation nih.govenergy.govmitoproteome.org. The abundance, diversity, and metabolic capabilities of the microbial community in a given environment directly impact the rate at which this compound and its metabolites are broken down fishersci.nonih.govenergy.govmitoproteome.org. The affinity of the contaminant to specific microbial enzymes also contributes to the rate of metabolism wikipedia.org.
Concentration of Contaminant: The initial concentration of this compound in the environment can influence its degradation rate, as it affects the availability of the compound for microbial uptake and enzymatic action wikipedia.org.
Frequency of Application: Repeated applications of organophosphorus pesticides like this compound can lead to accelerated microbial degradation. This phenomenon occurs due to the selection and buildup of microbial populations specifically adapted to degrade the chemical, potentially reducing the pesticide's effectiveness over time nih.govnih.gov.
Bioavailability: The extent to which this compound is available to microorganisms for degradation is crucial. Factors such as adsorption to soil particles can reduce bioavailability, thereby slowing down the breakdown process wikipedia.orgnih.gov.
Ecotoxicology of Isoxathion and Its Metabolites
Toxicity to Non-Target Organisms
Isoxathion poses a high ecotoxicological alert due to its significant toxicity to various non-target organisms, including birds, aquatic invertebrates, and bees herts.ac.uk. Organophosphorus pesticides, in general, are known to inhibit acetylcholinesterase activity in aquatic and terrestrial organisms, potentially leading to respiratory, reproductive, and nervous system abnormalities researchgate.netmdpi.com.
This compound is highly toxic to aquatic life lgcstandards.comlgcstandards.comchemservice.comaccustandard.com. Research findings indicate a high acute ecotoxicity for aquatic invertebrates, particularly Daphnia pulex, and moderate toxicity for temperate freshwater fish herts.ac.uk.
Table 1: Acute Aquatic Ecotoxicity of this compound
| Organism Type | Species | Study Time | Dose Type | Value (mg/L) | Interpretation herts.ac.uk | Source agropages.comlilab-ecust.cnherts.ac.uk |
| Temperate Freshwater Fish | Carp | 48 hour | LC₅₀ | 1.7 | Moderate | L2, AgroPages |
| Aquatic Invertebrates | Daphnia pulex | 48 hour | EC₅₀ | 0.0052 | High | L2, AgroPages |
| Fish | Oncorhynchus mykiss | LC50 | LC50 | 1.3 | - | DRE-C14483000 lgcstandards.com |
L2 = Pesticide manuals and hard copy reference books / other sources, Unverified data of unknown source.
The compound has been detected in river waters, sometimes alongside its oxon metabolite embrapa.br. The potential for pesticides to cause pathology and mortality in aquatic animals, leading to a decline in aquatic microorganisms, invertebrates, and vertebrates, is a significant concern fisheriesjournal.com.
This compound exhibits high acute ecotoxicity to birds and honeybees herts.ac.uk. Terrestrial vertebrates, including mammals, are sensitive to neurotoxicants like organophosphorus compounds, which inhibit acetylcholinesterase psu.eduresearchgate.net.
Table 2: Acute Terrestrial Ecotoxicity of this compound
| Organism Type | Study Time | Dose Type | Value | Unit | Interpretation herts.ac.uk | Source agropages.comlilab-ecust.cnherts.ac.uk |
| Birds | Acute | LD₅₀ | 19 | mg/kg | High | PPDB, IPM |
| Birds | Acute | LD₅₀ | 21.6 (7-day-old chickens), 19.0 (50-day-old chickens) | mg/kg | - | AgroPages |
| Honeybees | Acute | LD₅₀ | 0.082 | µ g/bee | High | PPDB, IPM, AgroPages |
| Mammals | Acute oral | LD₅₀ | 112 | mg/kg | - | PPDB, IPM, AERU, ChemicalBook agropages.comlilab-ecust.cnherts.ac.ukchemicalbook.com |
Pesticides, including organophosphorus compounds, can detrimentally affect soil microbial communities, which are vital for ecosystem functions nativesciencereport.orgfrontiersin.orgmdpi.com. Studies have reported decreases in growth, respiration, and nutrient availability for soil microbial communities due to pesticide use nativesciencereport.org. While specific detailed research on this compound's direct impact on soil microbial communities is not extensively detailed in the provided snippets, general impacts of pesticides, particularly organophosphates, on soil microbes are well-documented. Pesticides can inhibit or kill certain groups of microorganisms, reducing microbial diversity, although they may sometimes increase functional diversity ijcmas.com. For instance, some insecticides have been shown to cause considerable variation in soil bacterial populations, with chlorpyrifos (B1668852) having a destructive effect on soil bacterial diversity mdpi.com. The degradation of pesticides in soil is influenced by factors such as pesticide structure, concentration, temperature, pH, and soil moisture ijcmas.com.
Bioaccumulation and Biomagnification Potential
Bioaccumulation refers to the uptake of a substance by an organism from all exposure routes, while biomagnification is the increase in concentration of a substance in organisms at higher trophic levels ipen.orgrapaluruguay.org. The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential.
Table 3: Bioaccumulation Properties of this compound
| Property | Value | Unit | Source lilab-ecust.cnherts.ac.uk | Interpretation |
| Bio-concentration Factor (BCF) | 730 | L/kg | F4, PPDB, IPM | Moderate potential lilab-ecust.cnherts.ac.uk |
| Partition coefficient (logP) | 3.88 | (pH 6.3) | AgroPages agropages.com | - |
| Partition coefficient (log Kow) | 3.73 | - | DRE-C14483000 lgcstandards.com | - |
| Partition coefficient (AlogP) | 3.811 | - | PPDB, IPM lilab-ecust.cn | - |
F4 = U.S. EPA ECOTOX database / U.S. EPA pesticide fate database / Miscellaneous WHO documents / FAO data, IPCS INCHEM data (US EPA Databases Related to Pesticide Risk Assessment).
A BCF of 730 L/kg suggests a moderate potential for bioaccumulation in organisms lilab-ecust.cnherts.ac.uk. While this compound's log Kow values (3.73-3.88) are below the typical threshold of 5 for high bioaccumulation potential in aquatic biota used in some persistent organic pollutant (POP) screening criteria, a BCF value of 730 indicates that it can still accumulate in organisms lgcstandards.comipen.orgbrsmeas.org.
Sublethal Effects and Chronic Exposure Studies
Sublethal effects are impacts on individuals that survive pesticide exposure, manifesting in various physiological or behavioral aspects, even if immediate death does not occur researchgate.netmdpi.comwur.nl. These effects can include changes in development, adult longevity, fecundity, sex ratio, and mobility researchgate.netwur.nl. Chronic exposure to pesticides, even at sublethal concentrations, can have profound physiological and behavioral effects on insects, influencing their innate immune system, development, and reproduction mdpi.com.
While specific detailed studies on the sublethal and chronic effects of this compound on various non-target organisms are not extensively provided, organophosphorus compounds, as a class, are known to cause such effects. For instance, chronic exposure to other insecticides has been shown to reduce survival and mobility and cause damage to internal organs in non-target insects nih.gov. The inhibition of acetylcholinesterase by organophosphates can lead to impaired nerve transmission, affecting various bodily functions mdpi.com.
Risk Assessment Methodologies in Ecotoxicology
Ecotoxicological risk assessment methodologies involve evaluating the potential hazards posed by chemical substances to the environment. This typically includes assessing toxicity to various non-target organisms, persistence, and bioaccumulation potential herts.ac.ukchemicalbook.commdpi.compsu.eduregulations.gov. For pesticides, risk assessments often consider the toxicity exposure ratio (RQ) researchgate.net.
In Silico Ecotoxicity Predictions
In silico methods, which utilize computational approaches, are increasingly employed for assessing the risks of hazardous chemicals and predicting their ecotoxicological profiles fishersci.comuni.lu. These methods, often involving machine learning algorithms, establish relationships between molecular descriptors (representing chemical structural properties) and biological activity fishersci.comuni.lu.
This compound has been specifically noted in studies generating in silico predictions of acute aquatic toxicity for organic chemicals. In certain models, this compound was identified as a "response outlier," indicating that its observed toxicity deviated from the model's predictions fishersci.com. This deviation suggests that this compound might act through specific or unique mechanisms, or possess reactive substructures that are not fully captured by the predictive model fishersci.com.
Quantitative Structure-Activity Relationship (QSAR) models are a common in silico tool used to predict acute toxicity values for various chemicals across different species uni-goettingen.de. Furthermore, in silico metabolism predictors, such as ADMET Predictor®, can be utilized to evaluate parameters like the Michaelis-Menten constant (Km), maximum metabolic rate (Vmax), and intrinsic clearance (CLint) for compounds, thereby contributing to a better understanding of their metabolic fate nih.gov. These computational models also play a role in identifying potential acetylcholinesterase inhibitors uni.lu.
Advanced Analytical Methodologies for Isoxathion
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for separating Isoxathion from complex sample matrices before detection and quantification.
Gas Chromatography (GC) is a widely utilized technique for the analysis of this compound, particularly due to its volatility and thermal stability core.ac.ukfujifilm.com. Various detectors are coupled with GC to enhance sensitivity and selectivity.
Flame Photometric Detectors (FPD) with a phosphorus filter (526 nm) and Flame Thermionic Detectors (FTD) with a potassium chloride tip have been effectively used for the determination of this compound and its oxygen analog core.ac.uk. While both detectors are satisfactory, this compound and its oxygen analog exhibited different sensitivities to the FTD compared to the FPD core.ac.uk. Satisfactory results with FTD analysis were obtained using an SE-52 (5%) column core.ac.uk. For the oxygen analog, FPD analysis with an XE-60 column after charcoal-Celite 545 column chromatography provided good results core.ac.uk.
Typical GC operating conditions for this compound analysis have been reported, including specific column types and temperature programs. For instance, a Micro Tek MT-220 equipped with FPD utilized a 5% DC-200 column on Gaschrom Q (80/100 mesh), with column, injector, and detector temperatures set at 220°C, 205°C, and 195°C, respectively, using nitrogen as the carrier gas core.ac.uk.
| GC Instrument | Detector | Column | Column Temp. (°C) | Injector Temp. (°C) | Detector Temp. (°C) | Carrier Gas | Carrier Gas Flow Rate (ml/min) |
|---|---|---|---|---|---|---|---|
| Micro Tek MT-220 | FPD (Phosphorus filter 526nm) | 5% DC-200 on Gaschrom Q (80/100 mesh), 3mm i.d. x 1.8m | 220 | 205 | 195 | N2 | 80 |
| Hewlett-Packard 7620A | FTD (KCl tip) | SE-52 (5%) | Not specified | Not specified | Not specified | Not specified | Not specified |
| Micro Tek MT-220 | FPD (Phosphorus filter 526nm) | XE-60 (for oxygen analog) | Not specified | Not specified | Not specified | Not specified | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are also extensively used for pesticide residue analysis, offering high selectivity and sensitivity shimadzu.comeurl-pesticides.eumdpi.comenv.go.jpresearchgate.netresearchgate.netresearchgate.netlcms.cz. GC-MS/MS can employ two Multiple Reaction Monitoring (MRM) transitions for each pesticide, one for quantification and another for qualification, enhancing specificity eurl-pesticides.eu. For instance, a GC-MS/MS method for multiresidue pesticide analysis in tobacco achieved satisfactory recoveries (70%–120%) and precision (<20%) for 92% of pesticides, with limits of detection (LODs) ranging from 0.05–29.9 ng/g and limits of quantification (LOQs) from 0.20–98.8 ng/g mdpi.com. This compound has been included in multi-residue methods validated for rice and wheat using GC-MS/MS, demonstrating good repeatability (3-20% RSD) and recoveries (75-100%) for most pesticides eurl-pesticides.eu.
High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique for the analysis of this compound and other pesticides, particularly those that are less volatile or thermally labile researchgate.netresearchgate.netnist.govresearchgate.netperkinelmer.comekb.eg. HPLC, often coupled with mass spectrometry, is a powerful tool for identification and quantification researchgate.netresearchgate.net.
High-resolution liquid chromatography is particularly valuable for separating isobaric pesticides, such as this compound, hexaconazole, isazophos, kresoxim-methyl, and triazophos, which share similar m/z values (e.g., 314 and 336) researchgate.netnih.govlcms.czcapes.gov.br. This separation capability is critical to avoid interferences, especially when performing MS/MS analysis where precursor and fragment ions might overlap researchgate.netnih.govlcms.cz.
HPLC methods typically utilize reversed-phase columns, such as C18, with mobile phases often consisting of water and organic solvents (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) eurl-pesticides.euresearchgate.net. For instance, an LC-MS/MS method for pesticides in cereals reported recoveries in the range of 70-120% and relative standard deviations lower than 20% researchgate.net. Another LC-MS/MS method for 353 pesticides, including this compound, in mealworms achieved LOQs of ≤10 μg/kg and correlation coefficients (r²) >0.990, with over 90% of pesticides showing excellent recovery (70–120%) and RSD ≤20% researchgate.net.
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry (MS) provides highly sensitive and specific detection for this compound, enabling both identification and quantification based on molecular weight and fragmentation patterns.
The coupling of chromatographic techniques with mass spectrometry (LC-MS and GC-MS) has revolutionized pesticide analysis, allowing for the detection of hundreds of target analytes perkinelmer.com. GC/MS is applied to detect a wide range of pesticides due to its superior sensitivity and specificity researchgate.net. For this compound, GC/MS in Selected Ion Monitoring (SIM) mode has been used for quantification, often employing selected characteristic ions env.go.jpresearchgate.net.
LC-MS systems are widely used for the analysis of pesticides, including this compound, offering high sensitivity and selectivity researchgate.netresearchgate.netresearchgate.netperkinelmer.comnih.govlcms.czshimadzu.com. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) LC/MS, is essential for analyzing isobaric pesticides and complex food matrices researchgate.netnih.govlcms.czdtu.dk. HRMS can separate matrix ions from pesticides based on differences in their mass defect, significantly reducing interferences researchgate.netnih.govlcms.cz. For instance, an Agilent 6540 Ultra High Definition (UHD) Accurate-Mass Q-TOF LC/MS system coupled with an Agilent 1290 Infinity LC System was used to detect and quantify isobaric pesticides, including this compound, in pepper matrix lcms.cz.
Direct Analysis in Real Time (DART) ionization coupled with Orbitrap mass spectrometry (DART-Orbitrap MS) provides a rapid method for the analysis and identification of contaminating substances, including this compound, in water samples, often bypassing extensive sample pretreatment unitylabservices.eugcms.cz.
Tandem Mass Spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, is a highly effective technique for the confirmatory analysis and quantification of this compound and other pesticides eurl-pesticides.eulcms.czresearchgate.netperkinelmer.comnih.govlcms.cznih.gov. This approach involves monitoring specific precursor-product ion transitions, providing a high degree of specificity and reducing matrix interferences eurl-pesticides.euperkinelmer.comnih.gov.
For quantification, a deuterated internal standard is often added, and the protonated molecule of the analyte and internal standard are monitored researchgate.net. For confirmation, two transition ions (two MS/MS ions) are typically monitored, and their ratios are calculated and compared with standards researchgate.netnih.gov. This ensures highly accurate pesticide identification nih.gov.
LC-MS/MS and GC-MS/MS are routinely used for multi-residue pesticide analysis. For example, a method using LC-MS/MS for 353 pesticides in mealworms demonstrated that for more than 90% of the pesticides, recovery rates were within 70–120% with RSD ≤20% researchgate.net. A GC-MS/MS method for 32 pesticides in rice and wheat utilized two MRM transitions for each compound, achieving relative repeatability (RSDr) between 3-20% and recoveries of 75-100% for most pesticides eurl-pesticides.eu. The detection limit for screening with such methods can be as low as 0.2 μg kg⁻¹ researchgate.net. The combination of high-resolution chromatography and MS/MS is particularly valuable for isobaric pesticides, where interfering precursor and fragment ions might otherwise complicate analysis researchgate.netnih.govlcms.cz.
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical steps to isolate this compound from complex matrices, remove interferences, and concentrate the analyte for subsequent chromatographic and mass spectrometric analysis.
Common extraction solvents for this compound and other pesticides include acetone (B3395972), hexane (B92381), dichloromethane (B109758), and acetonitrile (B52724) core.ac.ukshimadzu.comeurl-pesticides.euenv.go.jpresearchgate.netlcms.cznih.gov. Initial extraction often involves blending or Soxhlet extraction with acetone core.ac.ukenv.go.jpnih.gov. For instance, this compound from sample materials like vegetables, fruits, unpolished rice grains, and tobaccos can be extracted with acetone, followed by solvent transfer into hexane or dichloromethane core.ac.uk. Soxhlet extraction is a common method for extracting organic compounds from solid samples env.go.jp.
Following extraction, cleanup techniques are employed to remove co-extracted matrix components such as fats, waxes, and pigments core.ac.uk. These techniques include:
Partitioning: Solvent partitioning, such as acetonitrile/hexane or methanol/hexane, is used to separate this compound based on its partition coefficient core.ac.uk. The partition coefficient of this compound was approximately 16 in acetonitrile/hexane and 3 in methanol/hexane core.ac.uk.
Column Chromatography: Florisil columns and alumina (B75360) columns are frequently used for cleanup core.ac.ukenv.go.jp. Hydrous silica (B1680970) gel column chromatography is also employed for sediment samples env.go.jp.
Solid Phase Extraction (SPE): SPE is a widely applied technique for preconcentration and purification eurl-pesticides.eumdpi.comresearchgate.netresearchgate.netresearchgate.netarcjournals.org. SPE cartridges packed with materials like C18 bonded silica or primary-secondary amine (PSA) sorbent are effective eurl-pesticides.eumdpi.comresearchgate.netresearchgate.net.
Gel Permeation Chromatography (GPC): GPC can be used for cleanup, particularly for samples containing lipids researchgate.net.
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a popular and efficient sample preparation technique for pesticide residues in various food matrices, including fruits, vegetables, and cereals shimadzu.comeurl-pesticides.eulcms.czresearchgate.netresearchgate.netnih.gov. The QuEChERS procedure typically involves extraction with acetonitrile, followed by a liquid-liquid partitioning step with salts (e.g., anhydrous MgSO₄, NaCl, citrates) and a dispersive solid phase extraction (dSPE) cleanup using sorbents like PSA and MgSO₄ eurl-pesticides.eulcms.czresearchgate.netresearchgate.net. This method is designed to be fast and minimize the use of organic solvents shimadzu.comeurl-pesticides.eu.
Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide is an environmentally friendly alternative to conventional solvent extraction, offering good extraction efficiency within a short period and reducing the amount of organic solvent used shimadzu.com. SFE systems can simplify sample preparation by directly mixing pulverized agricultural products with a dehydrating agent shimadzu.com.
The use of internal standards (e.g., triphenylphosphate, TPP) and matrix-matched calibration is common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response core.ac.ukeurl-pesticides.euresearchgate.netresearchgate.net.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in the analysis of this compound and other pesticides, offering advantages such as reduced solvent consumption and enhanced analyte concentration. This method effectively concentrates analytes, enabling the detection of compounds present at very low concentrations glsciences.com.
The SPE process typically involves several steps: conditioning the SPE cartridge, loading the sample, washing to remove interferences, and eluting the target analytes. Various SPE cartridges are designed for pesticide analysis. For instance, the "Presep® Agri series" columns, packed with styrene (B11656) divinylbenzene-methacrylate, are effective for cleaning up residual pesticides fujifilm.com. Another example is the "EZ cartridge RP-1," which features a reversed-phase mode divinylbenzene-methacrylate copolymer particles and polytetrafluoroethylene (PTFE) fiber membrane, allowing for faster sample passage due to its large cross-sectional area and strong analyte retention due to its 10 µm solid phase particles glsciences.com.
Research has demonstrated the efficacy of SPE in extracting this compound from different samples. For example, in the analysis of pesticides in water, SPE can concentrate analytes hundreds of times glsciences.com. Studies on multiclass pesticide residues in tobacco, which include organophosphorus compounds, have utilized mini-SPE combined with gas chromatography quadrupole time-of-flight mass spectrometry (GC-QTOF/MS) for efficient extraction and purification. This mini-SPE approach provides higher sample purity and is quicker than traditional SPE methods mdpi.com.
Recovery rates for this compound using SPE have been reported with high efficiency. In one study, the recovery rate for this compound was 91.8% fujifilm.com. Another analysis of pesticide residues in pistachios reported a 92% recovery rate for this compound using SPE followed by LC-MS/MS sigmaaldrich.com.
Table 1: Reported Recovery Rates for this compound using SPE
| Sample Matrix | SPE Column Type / Method | Analytical Technique | Recovery Rate (%) | Source |
| General | Presep®-C Agri (Short) | LC-MS/MS | 91.8 | fujifilm.com |
| Pistachios | SPE | LC-MS/MS | 92 | sigmaaldrich.com |
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes supercritical carbon dioxide as the primary solvent. This method offers significant advantages over conventional solvent extraction, including reduced organic solvent consumption, shorter extraction times, and environmental benefits shimadzu.comnih.gov. Supercritical carbon dioxide possesses properties akin to both a gas (low viscosity, high diffusivity) and a liquid (high solubility), enabling efficient and rapid extraction of target components shimadzu.com.
SFE has been successfully applied to the analysis of pesticide residues, including this compound, in various matrices such as agricultural products and soil shimadzu.comnih.govnih.gov. The process typically involves placing the sample in an extraction vessel, heating it (e.g., to 40 °C), and then filling the vessel with supercritical carbon dioxide for static and dynamic extraction shimadzu.com.
Studies have shown high recovery and repeatability for this compound using SFE. For instance, an analysis of residual pesticides in agricultural products using an off-line SFE-GC/MS system reported a recovery rate of 93.2% for this compound shimadzu.com. Another validation study focusing on organophosphorus pesticides in brown rice, including this compound, demonstrated that optimized SFE yielded analytical values comparable to solid-liquid extraction with homogenization (SLE), with analytical-to-spiked concentrations ranging from 96.4% to 105.0% for fortified samples and relative standard deviations (RSD) lower than 8.8% nih.gov.
Table 2: Reported Recovery and Repeatability for this compound using SFE
| Sample Matrix | SFE System / Conditions | Analytical Technique | Recovery Rate (%) | RSD (%) | Source |
| Agricultural Products | Nexera UC off-line SFE | GC/MS | 93.2 | N/A | shimadzu.com |
| Brown Rice (Fortified) | Optimized SFE | LC-MS/MS | 96.4-105.0 | <8.8 | nih.gov |
SFE also offers the benefit of producing extracts with low amounts of co-extractants from the matrix, often eliminating the need for further clean-up steps nih.gov. Despite its advantages, SFE efficiency has been found to be competitive with, rather than superior to, conventional methods like Soxhlet extraction in some contexts, particularly concerning exhaustive release of non-extractable residues from soil nih.gov.
Solvent Extraction Methods
Traditional solvent extraction methods remain fundamental in the initial sample preparation for this compound analysis, especially for complex matrices. These methods aim to isolate the target compound from the sample matrix using an appropriate organic solvent based on the compound's solubility env.go.jp. Common techniques include Soxhlet extraction, blending, shaking, homogenization, and ultrasonic extraction env.go.jpcore.ac.uk.
For semi-volatile compounds like this compound, various organic solvents are employed. Acetone is frequently used for initial extraction, followed by transfer to solvents like hexane or dichloromethane. For example, this compound and its oxygen analog can be extracted from sample materials with acetone using blending or Soxhlet extraction. The chemicals in the solvent-free extracts are then successfully transferred into hexane or dichloromethane in the presence of an aqueous sodium chloride solution core.ac.uk.
The choice of solvent is crucial and depends on the polarity of the target analyte. Hexane is suitable for non-polar compounds, while ether and ethyl acetate are effective for relatively polar, oxygen-containing compounds. Dichloromethane is notable for its high extraction efficiency across a broad range of polarities, its low boiling point facilitating reconcentration, and its higher specific gravity aiding separation from water. However, concerns regarding its carcinogenicity have led to a trend away from its use in liquid-liquid extractions env.go.jp.
A significant challenge with solvent extraction methods is the co-extraction of interfering substances such as fats, waxes, and pigments. These co-extracts necessitate subsequent clean-up steps, often involving partitioning and column chromatography (e.g., Florisil or alumina columns) to purify the extract before instrumental analysis core.ac.uk.
More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method has gained widespread use for pesticide residue analysis in agricultural products. While offering simplicity and speed, QuEChERS may have limitations in eliminating matrix interferences, potentially leading to contamination in complex samples mdpi.comshimadzu.com.
Development of Novel Biosensors and Electrochemical Methods
The demand for rapid, sensitive, and cost-effective detection of pesticides like this compound has driven the development of novel biosensors and electrochemical methods. These approaches offer significant advantages over traditional chromatographic techniques, particularly for on-site analysis and high-throughput screening mdpi.comsci-hub.se.
Electrochemical biosensors are analytical devices composed of a bioreceptor that recognizes the target molecule (e.g., this compound), a transducer that converts the biochemical interaction into an electrical signal, and an electrode system mdpi.com. The detection mechanism typically involves measuring changes in current or voltage in the presence of the specific analyte nih.gov.
A key advancement in this field is the incorporation of nanomaterials, which significantly enhance the performance of biosensors. Nanomaterials such as noble metal nanoparticles (e.g., gold nanoparticles), magnetic metal nanoparticles, carbon nanotubes (CNTs), and graphene derivatives increase the surface-to-volume ratio, improve electron transfer properties, and provide stable platforms for biomolecule immobilization, leading to enhanced sensitivity, selectivity, and stability mdpi.comsci-hub.seresearchgate.net.
Enzyme-based biosensors are particularly relevant for organophosphate pesticides like this compound, which are known acetylcholinesterase (AChE) inhibitors. These biosensors often leverage the inhibition of enzyme activity (e.g., cholinesterase) by the pesticide, leading to a measurable change in electrochemical signal benthamopen.com. Alternatively, some biosensors utilize enzymes like organophosphorus hydrolase (OPH) that specifically catalyze the hydrolysis of organophosphate pesticides, with the electroactive hydrolysis products being detected sci-hub.sebenthamopen.com. For example, a dual amperometric/potentiometric biosensor chip with immobilized OPH has been developed for the detection of organophosphorus pesticides, demonstrating detection down to the lower µM concentration range benthamopen.com.
While specific detection limits for this compound using novel biosensors were not explicitly detailed in the provided search results, the general advancements in nanomaterials-based electrochemical biosensors for organophosphate pesticides indicate their potential for highly sensitive detection, with reported limits in the nanomolar range for similar compounds sci-hub.sebenthamopen.com. These technologies are moving towards portable devices capable of simultaneous analysis of multiple compounds mdpi.com.
Quality Assurance and Quality Control in this compound Analysis
Quality Assurance (QA) and Quality Control (QC) are indispensable components of any analytical program, particularly in the rigorous field of pesticide residue analysis, including that of this compound. These interconnected concepts ensure the reliability, accuracy, and defensibility of analytical results epa.govsolubilityofthings.comtaylorfrancis.com.
Quality Assurance (QA) encompasses the systematic actions and management oversight throughout the entire analytical process—from planning and implementation to completion—to ensure that data quality objectives are met epa.govsolubilityofthings.com. Key aspects of QA include:
Defining Data Quality Objectives (DQOs): Establishing clear goals for the required quality of the data, considering factors like method detection limits, accuracy, precision, and comparability epa.gov.
Method Validation: Ensuring that analytical procedures are suitable for their intended purpose, confirming specificity, sensitivity, and reliability solubilityofthings.comtaylorfrancis.com. This involves verifying acceptable daily performance characteristics taylorfrancis.com.
Documentation: Maintaining accurate and thorough records of all analytical processes, which allows for traceability and accountability solubilityofthings.com.
Personnel Training: Regular education and training of laboratory personnel to ensure adherence to current protocols and adoption of new methodologies solubilityofthings.com.
Quality System Documentation: Laboratories should have comprehensive quality system documentation, aligning with guidelines such as Good Laboratory Practice (GLP) and ISO 17025, which set benchmarks for laboratory testing and calibration solubilityofthings.com.
Quality Control (QC) refers to the operational techniques and activities performed during sample preparation and analysis to monitor and maintain the quality of the analytical process in real-time epa.govsolubilityofthings.com. Essential QC activities in this compound analysis include:
Initial Demonstration of Laboratory Capability: Proving the laboratory's ability to perform the analysis correctly epa.gov.
Routine Analysis of QA/QC Samples: Regularly analyzing appropriate QC samples to demonstrate continued acceptable performance and document data quality epa.gov. This includes:
Replicates: Analyzing multiple portions of a sample to assess precision cabidigitallibrary.org.
Standard Reference Materials (SRMs): Using certified materials with known analyte concentrations to verify accuracy cabidigitallibrary.org.
Spiked Samples/Standard Additions: Adding known amounts of analyte to a sample matrix to evaluate recovery and matrix effects cabidigitallibrary.org.
Testing Homogeneity of Comminuted Matrix: Ensuring that the sample is uniformly mixed to obtain representative subsamples taylorfrancis.com.
Testing Stability of Pesticide Residues: Assessing the stability of this compound residues during shipping, storage, and sample processing to prevent degradation or loss taylorfrancis.com.
Accuracy of Analytical Standard Solutions: Verifying the precise concentration of calibration standards used for quantification taylorfrancis.com.
Monitoring Bias and Uncertainty: Identifying and quantifying sources of bias and uncertainty in measurement results and implementing strategies for their reduction taylorfrancis.com.
The integration of robust QA and QC programs is paramount for laboratories to produce reliable data that supports decision-making, complies with regulatory standards (e.g., those from the Codex Committee on Pesticide Residues, European Union, and national authorities), and fosters trust among stakeholders solubilityofthings.comtaylorfrancis.comscsglobalservices.com.
Mechanisms of Action and Toxicological Research
Acetylcholinesterase Inhibition and Cholinergic System Effects
Isoxathion functions as an acetylcholinesterase (AChE) inhibitor, a common mechanism among organophosphate insecticides. rsc.org AChE is an essential enzyme located at neuromuscular junctions and cholinergic nerve synapses, responsible for terminating neurotransmission by hydrolyzing acetylcholine (B1216132) (ACh) into choline. rsc.org The inhibition of AChE by this compound leads to the accumulation of acetylcholine at nerve endings. rsc.org This excessive accumulation results in the hyperstimulation of nicotinic and muscarinic receptors, thereby disrupting normal neurotransmission throughout the central and peripheral nervous systems. rsc.org
Research has quantified the inhibitory potency of this compound on AChE. In an enzyme-based AChE inhibition assay, this compound demonstrated an IC50 value of 44.37 ± 0. However, upon metabolic activation through incubation with human microsomes, its potency significantly increased, yielding an IC50 of 2.11 ± 0.59. rsc.org This highlights the critical role of metabolic activation in its toxic action.
Table 1: this compound's AChE Inhibition Potency
| Compound | Assay Type | IC50 (µM) ± SD |
| This compound | Enzyme-based AChE inhibition assay | 44.37 ± 0 |
| This compound | Enzyme-based AChE inhibition assay (with human microsomes) | 2.11 ± 0.59 |
Neurological Manifestations and Cholinesterase Activity Levels
The overstimulation of cholinergic receptors due to ACh accumulation leads to a range of neurological manifestations. These can include muscle contraction and secretion, muscle twitching, weakness, and paralysis. researchgate.net In the central nervous system, high acetylcholine concentrations can cause sensory and behavioral disturbances, incoordination, and depressed motor function. researchgate.net Peripheral cholinergic symptoms observed in affected individuals may include diarrhea, tremors, weakness, and salivation. epa.gov Increased pulmonary secretions coupled with respiratory failure are often critical factors in severe organophosphate poisoning. researchgate.net
The assessment of cholinesterase activity levels is a crucial diagnostic and prognostic tool in cases of organophosphate exposure. A significant decrease in serum acetylcholinesterase levels supports the diagnosis of organophosphate poisoning. epa.gov Furthermore, the serum cholinesterase activity can serve as a useful parameter in monitoring the acute prognosis following organophosphate intoxication. epa.gov
Isozyme Patterns and Their Modulation
Studies have investigated the effects of organophosphates, including this compound, on serum cholinesterase isoenzyme patterns. Research on dogs administered this compound demonstrated that cholinesterase isoenzyme bands 4 and 5 were inhibited 12 hours post-administration. spandidos-publications.com This observed change in isoenzyme patterns, particularly the suppression of main bands 4 and 5, was found to be effective in differentiating between the type of organophosphate administered (P=S versus P=O types). spandidos-publications.com These modulations in the main cholinesterase isoenzyme bands in dog serum directly reflect the inhibition of serum cholinesterase activity. spandidos-publications.com
Metabolic Pathways in Biological Systems
The metabolism of this compound in biological systems involves a series of transformations aimed at detoxification and excretion, although some pathways lead to the formation of more toxic metabolites. Organophosphate metabolism generally occurs in two phases, primarily in the liver, and to a lesser extent in the lungs and intestines. researchgate.net
Oxidative Desulfuration to Oxon Metabolites
This compound is a phosphorothioate (B77711), characterized by a P=S (thion) moiety. To exert its potent anticholinesterase activity, this compound requires bioactivation in vivo. researchgate.net This critical metabolic step involves oxidative desulfuration, where the sulfur atom in the P=S bond is replaced by an oxygen atom, forming the corresponding oxygen analog, known as an oxon (P=O moiety). researchgate.net This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net The resulting oxon metabolite of this compound is a significantly more effective inhibitor of acetylcholinesterase than the parent compound. researchgate.net
Hydrolysis and Conjugation in Mammals and Plants
Beyond oxidative desulfuration, hydrolysis is a principal metabolic route for this compound in biological systems, including soil, plants, and mammals. rsc.org This pathway typically proceeds via the oxon metabolite, leading to the formation of 3-hydroxy-5-phenylisoxazole. rsc.org In both plants and rats, this hydrolytic product is rapidly conjugated. rsc.org For instance, in plants such as beans, cabbage, and Chinese cabbage, major conjugated metabolites identified include 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole, 2-(β-d- glucopyranosyl)-5-phenyl-4-isoxazolin-3-one, and 2-(β-dglucopyranosyl)-5-p-hydroxy-phenyl-4-isoxazolin-3-one. spandidos-publications.com
Further metabolism of 3-hydroxy-5-phenylisoxazole can occur, particularly in soils and to a lesser extent in plants and mammals, through the opening of the isoxazole (B147169) ring, yielding various metabolites, with benzoic acid being one of the more important products. rsc.org De-ethylation of the phosphate (B84403) moiety of this compound has not been observed. rsc.org Phase II metabolic reactions involve the enzymatic attachment of various hydrophilic groups, such as glucuronic acid, sulfate, glycine, and glutamic acid, to the metabolites, facilitating their excretion from the organism.
Toxicokinetics of this compound and its Metabolites
The toxicokinetics of organophosphorus pesticides, including this compound, generally involve rapid absorption, distribution, metabolism, and excretion. Most organophosphorus pesticides are degraded quickly by metabolic reactions, and there is no evidence of prolonged storage of these compounds in the body. The elimination of their metabolic products primarily occurs through urine, with smaller amounts excreted in feces and expired air. Excretion rates typically peak within two days following exposure and decline rapidly thereafter.
Studies on the stability of organophosphorus insecticides in fresh blood have shown that this compound, an ethyl thiophosphate type, decomposes over time at 37°C, though at varying speeds compared to other organophosphates. The oxon metabolite of this compound is also a recognized compound in toxicological analysis.
Resistance Mechanisms in Target Organisms
Molecular Basis of Insecticide Resistance to Isoxathion
The molecular basis of insecticide resistance to this compound encompasses several distinct mechanisms, including modifications at the target site, enhanced metabolic detoxification, reduced penetration, and behavioral adaptations. These changes are generally attributed to mutational changes within the pest insect genomes. mims.com
Target-site resistance occurs when a genetic modification alters the specific protein or enzyme that the insecticide is designed to interact with. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgwikidata.org For this compound, an AChE inhibitor (IRAC Group 1B), target-site resistance would involve mutations in the gene encoding the acetylcholinesterase enzyme. herts.ac.ukflybase.org Such modifications impair the binding of this compound to its target, thereby reducing or eliminating its pesticidal efficacy. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.org This mechanism often confers cross-resistance to other insecticides that share the same target site or mode of action. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgtandfonline.com
Metabolic resistance is a common and highly significant mechanism of insecticide resistance, characterized by the enhanced detoxification of the insecticide by enzymes within the pest. pic.intherts.ac.ukontosight.aiherts.ac.ukwikipedia.orgwikipedia.org Cytochrome P450 monooxygenases (P450s) are a crucial enzyme system involved in the metabolism of xenobiotics, including insecticides. made-in-china.comtrubox.cawppdb.comcenmed.comthegoodscentscompany.com Increased P450 activity, often due to gene overexpression or mutations in promoter regions, leads to enhanced metabolic detoxification and is a hallmark of insecticide-resistant strains across various insect species. trubox.cathegoodscentscompany.com While specific detailed research findings directly linking this compound resistance to P450 activity were not extensively detailed in the provided search results, the general role of P450s in detoxifying organophosphates like this compound is well-established. Metabolic resistance can also lead to cross-resistance to insecticides from different IRAC Mode of Action (MoA) groups. flybase.orgherts.ac.ukherts.ac.ukwikipedia.orgwikipedia.org
Penetration resistance is a mechanism where the outer protective layers of the insect, such as the cuticle or exoskeleton, become less permeable to the active components of the insecticide. pic.int This reduced absorption limits the amount of insecticide reaching the target site, thereby diminishing its effectiveness. This mechanism can also contribute to cross-resistance across multiple insecticide MoA groups. herts.ac.ukherts.ac.ukwikipedia.org
Behavioral resistance involves adaptive changes in the conduct of insect populations that allow them to avoid or minimize exposure to insecticides. pic.int This can manifest as changes in feeding habits, host plant selection, or avoidance of treated areas. While such behavioral adaptations can significantly impact pest control, unequivocal demonstration of true, heritable behavioral resistance to insecticides is considered rare, as many observed behaviors are simply aversion or learned responses rather than genetic resistance. fishersci.dk Like other non-target site mechanisms, behavioral changes can confer resistance to multiple insecticide groups. herts.ac.ukherts.ac.ukwikipedia.org
Cross-Resistance Patterns with Other Insecticides
Cross-resistance is a phenomenon where resistance to one insecticide confers resistance to other insecticides, often due to shared target sites or detoxification pathways. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgtandfonline.com As an organophosphate, this compound belongs to IRAC Group 1B, and resistance developed against it can frequently lead to cross-resistance with other compounds within the same chemical group that share a common mode of action. flybase.orgherts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgtandfonline.com
Research has indicated specific cross-resistance patterns involving this compound:
Rhizoglyphus robini (bulb mite): Field-collected populations of Rhizoglyphus robini have exhibited high levels of cross-resistance to a broad spectrum of organophosphorus insecticides, including aromatic phosphorothionates (e.g., cyanophos, fenitrothion, fenthion, methyl parathion, dichlofenthion), aliphatic phosphorothiolothionates (e.g., malathion, phenthoate, dimethoate, formothion, mecarbam, disulfoton, thiometon), phosphoramidothiolates (e.g., acephate), and aliphatic derivatives of phosphate (B84403) (e.g., dichlorvos, naled, monocrotophos, chlorfenvinphos, propaphos). nih.gov
Helicoverpa armigera: A strain of Helicoverpa armigera (BK99R9) demonstrated low resistance to certain organophosphates, including this compound and chlorpyrifos (B1668852) ethyl. herts.ac.uk
Riptortus pedestris (bean bug): Fenitrothion-degrading Burkholderia strains, found as symbionts in R. pedestris, were also capable of degrading diazinon, O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), and this compound to some extent, suggesting a broader impact on insecticide resistance in their host insects. mims.comwikipedia.orgherts.ac.ukwikidata.orgwikipedia.org
| Insect Species | Insecticide Class (this compound) | Other Insecticides Showing Cross-Resistance (Examples) | Resistance Level/Observation | Source |
| Rhizoglyphus robini | Organophosphate | Fenitrothion, Malathion, Acephate, Diazinon, EPN | High-level cross-resistance | nih.gov |
| Helicoverpa armigera | Organophosphate | Chlorpyrifos ethyl | Low resistance | herts.ac.uk |
| Riptortus pedestris | Organophosphate | Fenitrothion, Diazinon, EPN | Symbiont-mediated degradation | mims.comwikipedia.orgherts.ac.ukwikidata.orgwikipedia.org |
Symbiont-Mediated Resistance
A recently identified and significant mechanism of insecticide resistance is symbiont-mediated resistance, where bacterial symbionts within the insect confer the ability to degrade or detoxify insecticides. mims.comwikipedia.orgherts.ac.ukwikipedia.org The gut microbiome plays a pivotal role in this process, contributing to pesticide resistance through the acquisition of pesticide-degrading microbes, variations in xenobiotic-degrading enzymes, and the presence of microbial xenobiotic degradation pathways. pic.int
A notable example involves the bean bug, Riptortus pedestris, which harbors mutualistic gut symbiotic bacteria of the genus Burkholderia. mims.comwikipedia.orgherts.ac.ukwikipedia.org These Burkholderia strains have been shown to degrade fenitrothion, and further research revealed their capacity to degrade other organophosphate insecticides, including diazinon, O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), and this compound, to varying degrees. mims.comwikipedia.orgherts.ac.ukwikidata.orgwikipedia.org This suggests a potentially broader influence of these symbionts on the insecticide resistance of their host insects. mims.comwikipedia.orgherts.ac.ukwikidata.orgwikipedia.org This symbiont-mediated resistance mechanism is particularly alarming as it can establish rapidly within a single insect generation and potentially transfer horizontally between different pest insects and other organisms. wikipedia.orgherts.ac.ukwikidata.orgwikipedia.org
| Symbiont Genus | Host Insect | Insecticides Degraded (Examples) | Impact on Host Resistance | Source |
| Burkholderia | Riptortus pedestris | Fenitrothion, Diazinon, EPN, this compound | Confers insecticide resistance to host | mims.comwikipedia.orgherts.ac.ukwikidata.orgwikipedia.org |
Population Genetics of Resistance Development
The emergence of insecticide resistance is a dynamic evolutionary process driven by natural selection within pest populations. Initially rare, resistant mutants are selected for under continuous insecticide pressure, leading to an increase in their frequency within the population scirp.org. This process is influenced by several key population genetic factors, including the initial frequency of resistance alleles, the intensity and duration of selection pressure, recombination rates, migration rates, and genetic drift slideshare.nettci-thaijo.orggoogle.com.
Resistance mechanisms are diverse and can involve genetic changes that lead to:
Increased Metabolic Detoxification: This is a common mechanism where resistant pests develop an enhanced ability to break down toxic pesticide molecules more rapidly than susceptible individuals. This can result from the overexpression or amplification of genes encoding metabolic enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases (GSTs), or through point mutations in their coding sequences scirp.orgwsu.edumdpi.comjcpa.or.jp. For instance, organophosphate resistance in Bemisia tabaci has been linked to the overexpression of carboxylesterase tci-thaijo.org.
Decreased Target Site Sensitivity: Point mutations in the gene encoding the physiological target of the insecticide can render the target site less sensitive to the pesticide's action. For organophosphates like this compound, the primary target is acetylcholinesterase (AChE). Mutations in the ace1-type acetylcholinesterase gene can lead to reduced sensitivity to organophosphates and carbamates scirp.orgtci-thaijo.orgwsu.edumdpi.com.
Reduced Cuticular Penetration: Changes in the composition or structure of the pest's cuticle can reduce the rate at which the insecticide penetrates the insect's body, thereby limiting the amount of active compound reaching the target site. While often resulting in lower intensities of resistance on its own, this mechanism can significantly enhance the impact of other resistance mechanisms when combined wsu.edunih.gov.
Behavioral Resistance: Some pests may develop behavioral adaptations, such as avoiding treated plants, which reduces their exposure to the insecticide wsu.edu.
Symbiont-Mediated Resistance: A novel mechanism involves the presence of insecticide-degrading bacterial symbionts within the pest. Certain Burkholderia strains, for example, have been shown to degrade organophosphates, including this compound, conferring resistance to their insect hosts pnas.org.
Studies on organophosphate resistance in mosquito populations, such as Culex pipiens, illustrate the complex population genetic dynamics. These studies have identified multiple loci involved in resistance, with some adaptive mutations being rare events that have spread globally through extensive migration nih.govevolutionhumaine.fr. The selective advantage of resistance alleles in the presence of insecticides, balanced against their potential fitness costs in the absence of selection, plays a pivotal role in shaping the evolution of resistance within populations evolutionhumaine.fr. Resistance can be monogenic, involving a single gene, or polygenic, involving multiple genes slideshare.net. Genetic diversity within a population is crucial, as it provides the raw material for adaptation to environmental pressures, including insecticide exposure wur.nl.
Strategies for Resistance Management
Effective insecticide resistance management (IRM) is paramount for preserving the efficacy of valuable insecticides like this compound and ensuring sustainable pest control in agriculture and public health arizona.edujcpa.or.jpirac-online.org. The overarching goal of IRM is to minimize the selection pressure that leads to resistance development or to regain susceptibility in populations where resistance has already emerged jcpa.or.jpirac-online.org. Proactive prevention of resistance is generally more effective than reactive measures jcpa.or.jp.
Key strategies for managing resistance include:
Integrated Pest Management (IPM): IPM forms the foundation of sustainable pest management, advocating for a holistic approach that combines various control methods. This includes cultural practices (e.g., crop rotation, host-free periods, tillage), biological control (e.g., natural enemies), and judicious chemical control, thereby reducing reliance on pesticides wsu.eduirac-online.orgucanr.eduepa.govpesticidestewardship.org.
Rotation of Modes of Action (MoA): This is a cornerstone of IRM. Insecticides should be rotated or alternated based on their distinct modes of action (MoA) to prevent continuous selection for resistance to a single mechanism arizona.eduirac-online.orgslideshare.netwsu.edujcpa.or.jpirac-online.orgucanr.eduepa.gov. For this compound, classified as an AChE inhibitor (IRAC Group 1B), it is crucial to avoid treating successive pest generations with other Group 1 insecticides. Instead, products from different IRAC MoA groups should be used in sequence arizona.eduirac-online.org.
Avoiding Tank Mixes of Same MoA: Mixing two insecticides with the same mode of action in a single application should be avoided, as this intensifies selection pressure for resistant pests. While mixing pesticides with different MoAs might offer temporary increased control, it can accelerate the development of resistance to multiple compounds in the long term wsu.eduucanr.edu.
Targeting Specific Pest Stages: Applying pesticides during the most susceptible life stages of the pest can improve control efficacy and reduce the need for repeated applications, thereby minimizing selection pressure wsu.edupesticidestewardship.org.
Considering Fitness Costs: In some cases, resistance alleles may carry a fitness cost in the absence of the selecting pesticide. This means resistant individuals might be less competitive than susceptible ones when the pesticide is not present. While this can theoretically lead to a reversal of resistance, it is often unpredictable and should not be relied upon as a primary management strategy google.compesticidestewardship.org.
Consultation and Planning: Developing season-long pest management plans in consultation with local experts and advisors is crucial. These plans should integrate available pest management options and aim to avoid unnecessary insecticide applications irac-online.org.
By integrating these strategies, the development and spread of resistance to this compound and other vital insecticides can be delayed, ensuring their continued effectiveness in pest control programs.
Advanced Synthesis and Chemical Modification of Isoxathion Analogs
Green Chemistry Approaches in Isoxathion Synthesis
The synthesis of the isoxazole (B147169) core of this compound has been a focal point for the application of green chemistry principles, aiming to reduce the environmental footprint of its production. These approaches emphasize the use of safer solvents, alternative energy sources, and waste reduction.
One significant advancement is the use of water as a reaction medium, which is a benign and inexpensive solvent. nyxxb.cnmdpi.com Three-component cyclocondensation reactions to form isoxazol-5(4H)-one derivatives have been successfully carried out in water at room temperature. nyxxb.cn This method avoids the use of hazardous organic solvents and often simplifies the workup procedure. nyxxb.cn
The use of natural sunlight as a clean and renewable energy source has also been explored for the synthesis of isoxazolone derivatives. nih.gov This method allows for the reaction to proceed without external heating, reducing energy consumption and aligning with green chemistry goals. nih.gov Reactions are often complete within a short time frame, offering high yields of the desired products. nih.gov
Furthermore, the development of solvent-free reaction conditions represents another key green chemistry strategy. These methods not only eliminate the need for solvents but can also lead to higher yields and shorter reaction times.
Interactive Data Table: Green Synthesis Conditions for Isoxazole Analogs
| Approach | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |
| Three-component reaction | Sodium malonate (10 mol%) | Water | Not specified | Good to high | nyxxb.cn |
| Three-component reaction | Natural sunlight | Water | 17-40 minutes | 89-97% | nih.gov |
| Three-component reaction | Propylamine-functionalized cellulose (B213188) | Water | Not specified | Good to high | mdpi.comfrontiersin.orgresearchgate.net |
Catalyst Development for Isoxazole Ring Systems
The development of efficient catalysts is crucial for the synthesis of the isoxazole ring system present in this compound. Research has focused on both homogeneous and heterogeneous catalysts to improve reaction rates, yields, and selectivity.
Metal-based Catalysts: Several metal catalysts have been shown to be effective in the synthesis of isoxazoles. For instance, CaO has been demonstrated to be a great solid basic catalyst for the condensation reaction between hydroxylamine (B1172632) and chalcone, leading to the formation of isoxazole derivatives with a 78.5% yield. nih.gov Ruthenium(II) catalysts have been employed for the synthesis of 3,4,5-trisubstituted isoxazoles at room temperature, offering high yields and regioselectivity. semanticscholar.org Similarly, palladium catalysts have been used for the intramolecular cyclization of alkynes and aldoximes to produce these trisubstituted isoxazoles. semanticscholar.org
Organocatalysts: In line with green chemistry principles, organocatalysts have gained attention. Sodium malonate has been used as an efficient and commercially available dibasic organocatalyst for the three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. nyxxb.cn
Nanocatalysts and Supported Catalysts: The use of nanocatalysts and supported catalysts offers advantages such as high catalytic activity, stability, and recyclability. Propylamine-functionalized cellulose has been employed as a sustainable and environmentally friendly catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature, providing good to high yields. mdpi.comfrontiersin.orgresearchgate.net
Interactive Data Table: Catalysts for Isoxazole Ring Synthesis
| Catalyst Type | Specific Catalyst | Key Advantages | Reference |
| Solid Base Catalyst | CaO | Good catalytic activity | nih.gov |
| Transition Metal Catalyst | Ruthenium(II) | High yields and regioselectivity at room temperature | semanticscholar.org |
| Transition Metal Catalyst | Palladium | Effective for intramolecular cyclization | semanticscholar.org |
| Organocatalyst | Sodium Malonate | Efficient, commercially available, works in water | nyxxb.cn |
| Supported Catalyst | Propylamine-functionalized cellulose | Sustainable, environmentally friendly, works in water | mdpi.comfrontiersin.orgresearchgate.net |
Derivatization and Structural Modification for Enhanced Activity or Reduced Environmental Impact
While specific derivatization studies on this compound are not extensively documented in the provided search results, research on related isoxazole and isoxazoline (B3343090) insecticides provides valuable insights into strategies for enhancing insecticidal activity and reducing environmental impact. The primary goal of such modifications is to improve target specificity and reduce toxicity to non-target organisms, such as bees. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies on isoxazole analogs have shown that the introduction of lipophilic groups with sufficient π–electron character and steric bulk at the C5 position of the isoxazole ring can markedly enhance binding to target sites. semanticscholar.org For other isoxazoline-containing insecticides, the substitution pattern on the aromatic ring has been found to be crucial for their pesticidal activities. For instance, the introduction of halogen and strong electron-withdrawing groups on the benzene (B151609) ring can boost insecticidal effectiveness. mdpi.com
Modification for Reduced Environmental Impact: A significant challenge in pesticide development is breaking the trade-off between toxicity to pests and non-target organisms. nih.gov In a study on a highly toxic isoxazoline compound, the targeted introduction of amide bonds was shown to effectively reduce bee toxicity while maintaining high insecticidal activity. nih.gov Molecular dynamics simulations have helped in identifying the specific chemical moieties responsible for bee toxicity, such as triazole and cyano groups in certain derivatives, paving the way for targeted modifications to create more environmentally friendly pesticides. nih.gov
Derivatization for Enhanced Activity: The synthesis of novel isoxazoline derivatives incorporating acylhydrazone moieties has yielded compounds with exceptional insecticidal activity against pests like Plutella xylostella. One such derivative demonstrated significantly higher efficacy than the commercial insecticide ethiprole. Molecular docking studies suggest that these modifications can enhance the binding of the insecticide to the GABA receptors of the target insects.
Synthetic Pathways to Key Intermediates and Metabolites
The synthesis of key intermediates and the identification and synthesis of metabolites are crucial for understanding the efficacy and environmental fate of this compound. The primary intermediate in the synthesis of this compound is 3-hydroxy-5-phenylisoxazole, which is also a major metabolite.
An efficient synthetic route to 3-hydroxyisoxazoles starts from β-ketoesters and hydroxylamine. The reaction of the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by quenching with a strong acid, yields the desired 3-hydroxyisoxazoles. This compound itself is a phosphorothioate (B77711) derivative of 3-hydroxy-5-phenylisoxazole.
Metabolism studies of this compound have identified several metabolites. The major metabolic pathway involves the formation of 3-hydroxy-5-phenylisoxazole. Other identified metabolites in rats include hippuric acid, 3-(beta-D-glucopyranuronosyloxy)-5-phenylisoxazole, and 5-phenyl-3-isoxazolyl-sulfate. The synthesis of these metabolites is important for toxicological studies and for developing analytical standards for environmental monitoring.
The synthesis of 3,4,5-trisubstituted isoxazoles, which can serve as analogs of this compound's core structure, can be achieved through a [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in water under mild basic conditions at room temperature. semanticscholar.org This method provides an environmentally friendly route to these important structures. semanticscholar.org
Regulatory Science and Risk Management of Isoxathion
National and International Regulatory Status and Approvals
The regulatory landscape for Isoxathion varies significantly across different jurisdictions. In the European Union, this compound is not an approved active substance under Regulation (EC) No 1107/2009 concerning the placing of plant protection products on the market. Current time information in 小県郡, JP.jpn-pesticides-database.go.jp Similarly, it is not approved for use in the United Kingdom. jpn-pesticides-database.go.jp In the United States, this compound is not registered for current use, as indicated by the Environmental Protection Agency (EPA). Current time information in 小県郡, JP.
Conversely, this compound has been permitted for use as an insecticide in Japan. usdajapan.org The Ministry of Health, Labour and Welfare (MHLW) of Japan is responsible for establishing and revising the Maximum Residue Levels (MRLs) for agricultural chemicals in foods, under the nation's "Positive List System". usdajapan.orgmaff.go.jp This system, introduced in 2006, prohibits the distribution of foods containing agricultural chemicals exceeding a uniform limit of 0.01 ppm unless specific MRLs have been established. usdajapan.orgmaff.go.jp The Ministry of Agriculture, Forestry and Fisheries (MAFF) in Japan handles the registration and re-evaluation of domestic pesticides. usda.gov
Establishment of Regulatory Limits and Guideline Levels
Regulatory limits for this compound are established to protect public health by limiting consumer exposure. These limits are typically based on toxicological assessments and dietary intake models.
The Food Safety Commission of Japan (FSCJ) has conducted a risk assessment of this compound and established key toxicological reference values. The Acceptable Daily Intake (ADI) for this compound has been set at 0.002 mg/kg of body weight per day. This was determined by applying a safety factor of 100 to the No-Observed-Adverse-Effect-Level (NOAEL) of 0.2 mg/kg bw/day, which was based on the inhibition of red blood cell cholinesterase activity in a two-year chronic toxicity study in dogs.
Furthermore, an Acute Reference Dose (ARfD) of 0.003 mg/kg of body weight has been established. This value was derived from a NOAEL of 0.03 mg/kg bw in a human study, with a safety factor of 10 applied to account for individual differences.
Based on these toxicological assessments, Japan's MHLW has set MRLs for this compound in various food commodities. The following table provides a selection of these MRLs. usdajapan.org
| Commodity | MRL (ppm) |
|---|---|
| Summer orange (flesh) | 0.05 |
| Grapes | 0.05 |
| Cabbage | 0.1 |
| Broccoli | 0.1 |
| Soybean | 0.05 |
| Potato | 0.05 |
Development of Analytical Methods for Regulatory Compliance
To enforce regulatory limits, robust analytical methods for the detection and quantification of this compound residues in various matrices are essential. Gas-liquid chromatography (GLC) has been a traditional method for the determination of this compound and its oxygen analog. Detectors such as the flame photometric detector (FPD) with a phosphorus filter and the flame thermionic detector (FTD) have proven to be effective for this purpose. Sample preparation typically involves extraction with a solvent like acetone (B3395972), followed by cleanup procedures such as partitioning and column chromatography to remove interfering substances like fats, waxes, and pigments.
Modern analytical techniques offer higher sensitivity and selectivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now a widely used method for the analysis of multi-residue pesticides, including polar and thermally labile compounds that are not amenable to GC analysis. nih.govnih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach used in conjunction with LC-MS/MS for the extraction of pesticide residues from food matrices. s4science.at These advanced methods allow for the simultaneous determination of a large number of pesticides at low concentrations, ensuring compliance with stringent MRLs. researchgate.nets4science.at
Risk Assessment Frameworks and Methodologies
The risk assessment of pesticides like this compound is a systematic process to evaluate the potential adverse effects on human health and the environment. Regulatory bodies such as the EPA and the FSCJ employ a multi-step risk assessment framework. nih.gov
The human health risk assessment process generally involves the following four steps as outlined by the U.S. National Research Council and adopted by the EPA: nih.gov
Hazard Identification: This step involves determining whether a chemical can cause adverse health effects based on toxicological studies, including acute, subchronic, and chronic toxicity, as well as studies on carcinogenicity, genotoxicity, reproductive toxicity, and developmental toxicity. For this compound, the primary hazard identified is the inhibition of acetylcholinesterase activity.
Dose-Response Assessment: This step establishes the relationship between the dose of the chemical and the incidence of adverse health effects. This is where toxicological reference values like the NOAEL, ADI, and ARfD are determined from animal and human studies.
Exposure Assessment: This step evaluates the potential for human exposure to the pesticide through various routes, including dietary intake (food and water), residential uses, and occupational exposure.
Risk Characterization: In this final step, the information from the previous three steps is integrated to estimate the likelihood and severity of adverse health effects in human populations. This involves comparing the estimated exposure levels with the established ADI and ARfD.
Ecological risk assessment follows a similar framework, evaluating the potential risks to non-target organisms, including birds, fish, aquatic invertebrates, and terrestrial wildlife. nih.gov
The risk assessment for this compound conducted by the FSCJ considered a comprehensive set of data, including studies on its fate in animals and plants, residue levels in crops, and a wide range of toxicity studies. The assessment concluded that this compound is not carcinogenic, and does not have adverse effects on reproduction or development, nor does it exhibit delayed neurotoxicity or genotoxicity relevant to human health.
Remediation Strategies for this compound Contamination
In cases of environmental contamination with this compound, various remediation strategies can be employed to remove or degrade the pesticide. These strategies can be broadly categorized into bioremediation and chemical degradation processes.
Bioremediation Approaches
Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. cabidigitallibrary.orgnih.gov This approach is considered environmentally friendly and cost-effective. nih.gov Several bacterial and fungal strains have been identified that can degrade organophosphorus pesticides. nih.govekb.eg While specific studies on the bioremediation of this compound are limited, the principles of microbial degradation of similar compounds are applicable.
Microorganisms can utilize pesticides as a source of carbon, nitrogen, and phosphorus for their growth and metabolism. mdpi.com The degradation of organophosphorus pesticides often involves the enzymatic hydrolysis of the phosphate (B84403) ester bonds by enzymes such as phosphotriesterases. nih.gov Bacterial genera known to degrade organophosphorus pesticides include Pseudomonas, Bacillus, Acinetobacter, and Flavobacterium. Fungal species have also demonstrated the ability to metabolize these compounds.
Bioremediation can be implemented through in-situ or ex-situ techniques. In-situ methods treat the contaminated soil or water in place and include biostimulation (adding nutrients to enhance the activity of indigenous microorganisms) and bioaugmentation (introducing specific pesticide-degrading microorganisms to the site). researchgate.net Ex-situ methods involve excavating the contaminated soil for treatment elsewhere. nih.gov
Advanced Oxidation Processes and Chemical Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. usda.gov AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can degrade a wide range of organic compounds, including pesticides. usda.gov
Ozonation is an AOP that involves the use of ozone (O3) to oxidize pollutants. researchgate.net Ozone can react directly with pesticide molecules or decompose to form hydroxyl radicals, which then attack the contaminants. researchgate.net The ozonation of organophosphorus pesticides containing a P=S bond, such as this compound, can lead to the formation of their more toxic oxon analogs (P=O). nih.gov Therefore, complete mineralization or degradation to non-toxic byproducts is crucial. nih.govwwdmag.com
Photocatalytic degradation is another AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source (e.g., UV or solar radiation) to generate hydroxyl radicals. mdpi.comnih.gov This process has been shown to be effective in degrading various pesticides in aqueous solutions and soil. mdpi.comnih.govsci-hub.se The degradation mechanism involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. mdpi.com
Chemical hydrolysis is a degradation pathway for many organophosphorus pesticides. The rate of hydrolysis is influenced by pH and temperature. nih.govclemson.edu Under alkaline conditions, the hydrolysis of the ester bonds in the pesticide molecule is typically accelerated. clemson.edu
Fenton oxidation is a process that uses hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. nih.gov This method can be effective for the remediation of contaminated soils and water, though it is most efficient under acidic conditions. nih.govnih.gov
The following table summarizes the key aspects of these remediation strategies.
| Remediation Strategy | Principle | Key Factors |
|---|---|---|
| Bioremediation | Microbial degradation of the pesticide. | Presence of suitable microorganisms, nutrient availability, temperature, pH, moisture. |
| Ozonation | Oxidation by ozone and hydroxyl radicals. | Ozone dose, pH, presence of radical scavengers. |
| Photocatalytic Degradation | Generation of hydroxyl radicals using a photocatalyst and light. | Type and concentration of photocatalyst, light intensity, pH. |
| Chemical Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature. |
| Fenton Oxidation | Generation of hydroxyl radicals from hydrogen peroxide and iron salts. | pH, concentrations of H2O2 and Fe2+. |
Future Directions and Emerging Research Areas
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Findable: Deposit raw data in repositories like Zenodo with DOIs.
- Reusable: Publish detailed protocols on protocols.io , including instrument settings and software versions .
Ethical and Compliance Considerations
Q. What ethical approvals are required for this compound research involving vertebrates?
- Methodological Answer : Obtain IACUC (Institutional Animal Care and Use Committee) approval for vertebrate studies. Adhere to the 3Rs (Replacement, Reduction, Refinement) by using cell-based assays (e.g., hepatocyte cultures) where possible. Document euthanasia methods per AVMA guidelines .
Note: For literature reviews, prioritize databases like PubMed, Web of Science, and Scopus. Avoid non-peer-reviewed sources (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
